molecular formula C8H10N2 B13952936 (E)-3-(3-pyridyl)prop-2-en-1-amine

(E)-3-(3-pyridyl)prop-2-en-1-amine

Cat. No.: B13952936
M. Wt: 134.18 g/mol
InChI Key: WZGWOIOGOJYLSM-UHFFFAOYSA-N
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Description

(E)-3-(3-pyridyl)prop-2-en-1-amine is a chiral amine building block of high interest in medicinal chemistry and drug discovery research. This compound features a pyridine ring, a common pharmacophore in active molecules, connected to an amine group via a prop-2-en-1-yl linker. Its molecular structure makes it a valuable precursor for the synthesis of more complex molecules, particularly in the development of potential pharmaceutical agents. Researchers utilize this compound as a key intermediate for constructing compound libraries or for targeted synthesis. All products are strictly for Research Use Only and are not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10N2

Molecular Weight

134.18 g/mol

IUPAC Name

3-pyridin-3-ylprop-2-en-1-amine

InChI

InChI=1S/C8H10N2/c9-5-1-3-8-4-2-6-10-7-8/h1-4,6-7H,5,9H2

InChI Key

WZGWOIOGOJYLSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C=CCN

Origin of Product

United States

Synthetic Methodologies for E 3 3 Pyridyl Prop 2 En 1 Amine and Its Analogs

Stereoselective Synthesis of the (E)-Alkene Moiety

Achieving the desired (E)-stereochemistry of the alkene is crucial and can be accomplished through several reliable olefination methods. These strategies typically involve the reaction of a carbonyl compound, such as 3-pyridinecarboxaldehyde (B140518), with a suitable C2-synthon.

Olefination reactions are a cornerstone for forming carbon-carbon double bonds. The Horner-Wadsworth-Emmons (HWE) and Wittig reactions are prominent examples, offering distinct advantages in stereocontrol.

The Horner-Wadsworth-Emmons (HWE) reaction is particularly well-suited for this synthesis as it predominantly yields (E)-alkenes when using stabilized phosphonate (B1237965) carbanions. wikipedia.orgorganic-chemistry.org The reaction involves a phosphonate ester which is deprotonated to form a nucleophilic carbanion. This carbanion then reacts with an aldehyde, in this case, 3-pyridinecarboxaldehyde. The resulting intermediate eliminates a water-soluble phosphate (B84403) byproduct, simplifying purification. wikipedia.orgorganic-chemistry.org The thermodynamic stability of the (E)-alkene product drives the high stereoselectivity. wikipedia.orgresearchgate.net

The Wittig reaction provides an alternative route. libretexts.org It utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. libretexts.org The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide. Stabilized ylides, which contain an electron-withdrawing group on the carbanion, generally favor the formation of (E)-alkenes. chemtube3d.com In contrast, non-stabilized ylides typically yield (Z)-alkenes. libretexts.orgnih.gov For the synthesis of the target compound, a stabilized ylide would be reacted with 3-pyridinecarboxaldehyde.

ReactionCarbonyl SourceReagentTypical BaseSelectivityRef
Horner-Wadsworth-Emmons3-PyridinecarboxaldehydeTriethyl phosphonoacetateNaH, NaOMeHigh (E) wikipedia.orgorganic-chemistry.org
Wittig Reaction (Stabilized)3-Pyridinecarboxaldehyde(Carbethoxymethylene)triphenylphosphoraneN/A (stable ylide)High (E) chemtube3d.com

Condensation reactions provide another powerful method for constructing the α,β-unsaturated system, often starting from 3-pyridinecarboxaldehyde.

The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malononitrile, ethyl cyanoacetate), catalyzed by a weak base like piperidine (B6355638). bas.bg This method is advantageous as it is often simple to perform and typically yields the thermodynamically more stable (E)-isomer. bas.bg For instance, the condensation of 3-pyridinecarboxaldehyde with cyanoacetamide can proceed in an environmentally friendly water-ethanol mixture, sometimes even without a catalyst, to give the (E)-alkene with high selectivity. bas.bg The resulting product, such as (E)-3-(3-pyridyl)acrylonitrile, contains a functional group that can be subsequently reduced to the desired primary amine.

ReactionAldehydeActive Methylene CompoundCatalyst/ConditionsProduct TypeRef
Knoevenagel Condensation3-PyridinecarboxaldehydeMalononitrileCatalyst-free, H₂O:EtOH(E)-2-(pyridin-3-ylmethylene)malononitrile bas.bg
Knoevenagel Condensation3-PyridinecarboxaldehydeEthyl cyanoacetatePiperidine(E)-ethyl 2-cyano-3-(pyridin-3-yl)acrylate bas.bg
Knoevenagel CondensationAromatic AldehydesMalonic acidPyridine (B92270), Triethylamine (TEA)Cinnamic acid derivatives rsc.org

Introduction of the Primary Amine Functionality

Once the (E)-alkene backbone is established, the primary amine can be introduced. This can be achieved either by direct conversion of a carbonyl group or through the transformation of a suitable precursor functional group.

Reductive amination is a direct and efficient method for converting an aldehyde or ketone into an amine. masterorganicchemistry.com For the synthesis of (E)-3-(3-pyridyl)prop-2-en-1-amine, the precursor would be (E)-3-(3-pyridyl)prop-2-enal. The process involves two steps: the formation of an imine with ammonia (B1221849), followed by in-situ reduction. libretexts.org A variety of reducing agents can be employed, including sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation. masterorganicchemistry.comlibretexts.org The choice of reducing agent is critical to selectively reduce the imine in the presence of the alkene, although reduction of the conjugated double bond can sometimes be a competing pathway.

An alternative to direct amination is the synthesis of an amine from a precursor functional group. This multi-step approach often provides excellent control and avoids side reactions.

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides. wikipedia.orgchemistrysteps.com This method avoids the over-alkylation often seen in direct alkylation with ammonia. chemistrysteps.commasterorganicchemistry.com The synthesis would begin with the conversion of (E)-3-(3-pyridyl)prop-2-en-1-ol to the corresponding halide. This allylic halide is then treated with potassium phthalimide (B116566) to form an N-alkylated phthalimide. libretexts.org The final step is the liberation of the primary amine by hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis. wikipedia.orgmasterorganicchemistry.com

The Staudinger reduction offers a very mild method for converting an azide (B81097) into a primary amine. wikipedia.orgorganic-chemistry.org This reaction involves treating an organic azide with a phosphine (B1218219), typically triphenylphosphine, to form an iminophosphorane intermediate. wikipedia.orgalfa-chemistry.com Subsequent hydrolysis yields the primary amine and a phosphine oxide byproduct. wikipedia.orgnih.gov This pathway requires the synthesis of (E)-1-azido-3-(3-pyridyl)prop-2-ene from the corresponding allylic alcohol or halide.

MethodPrecursorKey ReagentsIntermediateFinal StepRef
Gabriel Synthesis(E)-3-(3-pyridyl)prop-2-en-1-yl halidePotassium phthalimideN-((E)-3-(3-pyridyl)allyl)phthalimideHydrazine (B178648) (N₂H₄) wikipedia.orgmasterorganicchemistry.com
Staudinger Reduction(E)-1-azido-3-(3-pyridyl)prop-2-eneTriphenylphosphine (PPh₃)IminophosphoraneWater (H₂O) wikipedia.orgorganic-chemistry.org

Integration of the 3-Pyridyl Substituent

In most synthetic routes, the 3-pyridyl moiety is incorporated from the beginning, typically by using 3-pyridinecarboxaldehyde as a starting material. However, modern cross-coupling methods allow for the formation of the key carbon-carbon bond connecting the pyridine ring to the alkene chain at a later stage.

Palladium-catalyzed cross-coupling reactions are powerful tools for this purpose. The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (like a boronic acid or ester) with an organohalide. libretexts.orgharvard.edu To synthesize the target structure, one could couple a 3-pyridylboronic acid with a suitable vinyl halide, such as (E)-3-bromoprop-2-en-1-amine (or a protected version). This reaction is known for its high functional group tolerance. nih.gov

The Heck reaction is another palladium-catalyzed method that couples an unsaturated halide with an alkene. wikipedia.orgnumberanalytics.com For example, 3-bromopyridine (B30812) could be reacted with prop-2-en-1-amine (allylamine) in the presence of a palladium catalyst and a base to form the desired product. wikipedia.org The Heck reaction typically favors the formation of the (E)-isomer when coupling with terminal alkenes. organic-chemistry.org These methods offer modularity, allowing for the synthesis of a wide range of analogs by simply changing the coupling partners.

Cross-Coupling Strategies for Pyridine Incorporation

Palladium-catalyzed cross-coupling reactions are fundamental tools for incorporating the pyridine moiety into the target structure. These methods offer high efficiency and functional group tolerance. The most prominent strategies include the Suzuki-Miyaura coupling and the Heck reaction. organic-chemistry.orgharvard.edu

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organohalide. libretexts.org For the synthesis of the target scaffold, this can be approached in two ways:

Coupling of a 3-pyridylboronic acid or its ester derivative with a suitable vinyl halide or triflate containing the prop-2-en-1-amine fragment.

Coupling of 3-halopyridine with a vinylboronic acid or ester that bears the protected amine functionality.

Aryltrifluoroborates are often preferred over boronic acids as they are more robust and less prone to protodeboronation. harvard.edu The choice of catalyst, particularly the phosphine ligand, is crucial for achieving high yields, with bulky, electron-rich phosphines often showing superior performance. harvard.educommonorganicchemistry.com Recent advances have enabled the use of various palladium precatalysts and have even allowed for couplings with less reactive aryl chlorides. nih.gov

The Heck reaction provides an alternative route, coupling a halide with an alkene. organic-chemistry.org In this context, 3-bromopyridine or 3-iodopyridine (B74083) can be reacted with an allylic amine derivative, such as N-Boc-allylamine, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov The reaction typically exhibits high selectivity for the trans isomer. organic-chemistry.org Phosphine-free catalyst systems, such as those using N-heterocyclic carbenes (NHCs) or palladacycles, have been developed to improve catalyst stability and activity. organic-chemistry.org

Coupling ReactionPyridine SourceCoupling PartnerCatalyst System (Example)Key Features
Suzuki-Miyaura 3-Pyridylboronic acid/esterVinyl halide/triflatePd(OAc)₂, SPhos, K₃PO₄ harvard.educommonorganicchemistry.comHigh functional group tolerance; can use robust aryltrifluoroborates. harvard.edu
Suzuki-Miyaura 3-HalopyridineVinylboronic acid/esterPd(PPh₃)₄, Base (e.g., Na₂CO₃, K₃PO₄) commonorganicchemistry.comWidely applicable; ligand choice is critical for efficiency. libretexts.orgnih.gov
Heck Reaction 3-HalopyridineAllylic amine derivativePd(OAc)₂, Phosphine ligand, Base (e.g., NEt₃) organic-chemistry.orgliv.ac.ukExcellent trans selectivity; can be performed with vinyl ethers. organic-chemistry.orgliv.ac.uk
Oxidative Heck Vinyl PyridineAryl Boronic AcidPd(TFA)₂, 1,10-phenanthroline, Ag₂O researchgate.netForms aryl vinyl pyridine products as a single stereoisomer. researchgate.net

Pyridine Ring Formation within the Synthetic Sequence

One of the most well-known methods is the Hantzsch pyridine synthesis , which typically involves the condensation of two equivalents of a β-ketoester with an aldehyde and ammonia to form a dihydropyridine, which is subsequently oxidized to the pyridine ring. acsgcipr.org Modifications of this reaction allow for the synthesis of asymmetric pyridines. baranlab.org

Other strategies include:

Condensation of 1,5-dicarbonyl compounds: Saturated or unsaturated 1,5-dicarbonyls can be condensed with ammonia or hydroxylamine, followed by an oxidation step if necessary, to yield the pyridine ring. baranlab.org

Cycloaddition Reactions: Inverse-demand Diels-Alder reactions using azadienes are a powerful method for constructing the pyridine core. baranlab.orgnih.gov

Multi-component Reactions: One-pot reactions combining aldehydes, active methylene compounds (like ethyl cyanoacetate), and an ammonia source under microwave irradiation or conventional heating can efficiently produce highly substituted pyridines. acs.org

Tandem Annulation: Lewis acid-mediated or metal-catalyzed aza-annulation of substrates like 2-en-4-ynyl azides can lead to the formation of substituted pyridines through a cascade of reactions. nih.gov

These methods offer a high degree of flexibility, allowing for the introduction of various substituents onto the pyridine ring as it is being formed.

Divergent Synthetic Pathways to Derivatives

From a common intermediate, divergent pathways can be employed to generate a library of analogs with modifications at the amine, the alkene, or the pyridine ring.

Accessing N-Substituted (E)-3-(3-pyridyl)prop-2-en-1-amines

The most direct method to synthesize N-substituted derivatives is through the catalytic allylic amination of the corresponding allylic alcohol, (E)-3-(3-pyridyl)prop-2-en-1-ol. This reaction involves the direct substitution of the hydroxyl group with an amine, forming water as the only byproduct, which makes it an atom-economical and environmentally friendly process. acs.orgacs.orgrsc.org

Various metal catalyst systems have been developed for this transformation:

Palladium Catalysis: Palladium complexes, often with bis-phosphine ligands, are efficient catalysts for the amination of aryl-substituted allylic alcohols with a wide range of aromatic and aliphatic amines under mild conditions. acs.orgrsc.org

Platinum Catalysis: Platinum catalysts combined with large bite-angle ligands like Xantphos or DPEphos have shown high activity and selectivity for the monoallylation of both aromatic and aliphatic primary amines. acs.org

Manganese Catalysis: Non-noble metal catalysts, such as manganese PNP-pincer complexes, have also been developed for the formal hydroamination of allylic alcohols. nih.gov

This approach allows for the introduction of a diverse range of substituents on the nitrogen atom by simply varying the amine coupling partner. acsgcipr.org

Catalyst System (Example)Amine ScopeKey Features
[(η³-allyl)PdCl]₂ / bis-phosphine Aromatic and secondary aliphatic aminesExcellent yields under mild conditions; activator-free. acs.org
Pt(cod)Cl₂ / Xantphos or DPEphos Aromatic and aliphatic primary aminesHigh monoallylation selectivity; avoids dialkylation products. acs.org
Pd(OAc)₂ / TPPTS (in water) Aromatic and aliphatic aminesAqueous phase, recyclable catalyst system. rsc.org
Manganese PNP-pincer complex N-Methylaniline, 1-phenylpiperazineUtilizes a non-noble metal catalyst in a tandem process. nih.gov

Transformations of the Alkene and Pyridine Moieties

Further derivatization can be achieved by chemically modifying the alkene double bond or the pyridine ring of the core structure.

Alkene Transformations:

Reduction: The carbon-carbon double bond can be selectively reduced via catalytic hydrogenation to yield the corresponding saturated analog, 3-(3-pyridyl)propan-1-amine.

Oxidation: The alkene can undergo various oxidation reactions, such as dihydroxylation (using OsO₄ or cold, dilute KMnO₄) to form a diol, or epoxidation (using a peroxy acid like m-CPBA) to form an epoxide. These new functional groups can then be further manipulated.

Heck Reaction: The vinyl pyridine moiety itself can act as a substrate in further Heck reactions, coupling with other aryl or vinyl halides to create more complex conjugated systems. liv.ac.uk

Pyridine Ring Transformations:

N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide. This activates the ring, facilitating nucleophilic substitution, typically at the 2- and 6-positions. organic-chemistry.org

Electrophilic Substitution: While the pyridine ring is generally electron-deficient and resistant to electrophilic substitution, activating groups on the ring can direct substitution. For instance, a hydroxyl group can direct halogenation to the ortho position. youtube.com

Cross-Coupling: If a halo-substituent is present on the pyridine ring of an analog, it can serve as a handle for further cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce aryl, alkynyl, or amino groups, respectively. youtube.comrsc.orgrsc.org

These transformations significantly expand the chemical space accessible from the primary this compound scaffold.

Advanced Spectroscopic and Structural Characterization Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. For (E)-3-(3-pyridyl)prop-2-en-1-amine, ¹H and ¹³C NMR, along with two-dimensional techniques, offer a complete picture of its molecular framework.

The geometry of the carbon-carbon double bond is a critical stereochemical feature of this compound. The magnitude of the coupling constant (J-value) between the two vinylic protons in the ¹H NMR spectrum is diagnostic for determining the E (trans) or Z (cis) configuration. For the (E)-isomer, a large coupling constant, typically in the range of 12-18 Hz, is expected for the vicinal coupling between the olefinic protons. This is due to the anti-periplanar relationship of the coupled nuclei. In contrast, the corresponding coupling constant for a (Z)-isomer would be significantly smaller, generally between 6-12 Hz. The observation of a large J-value for the vinylic protons confirms the trans orientation of the substituents on the double bond.

A detailed assignment of all proton and carbon signals is fundamental to the structural verification of the compound. Based on established chemical shift principles and data from analogous structures, the following assignments for this compound can be predicted.

¹H NMR Spectroscopy:

The ¹H NMR spectrum is expected to show distinct signals for the protons of the pyridine (B92270) ring, the alkene moiety, and the aminomethyl group.

Pyridine Ring Protons: The protons on the pyridine ring will appear in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution at the 3-position, four distinct signals are anticipated. The proton at the 2-position is expected to be the most deshielded due to its proximity to the nitrogen atom, appearing as a singlet or a narrow doublet. The protons at positions 4, 5, and 6 will exhibit characteristic splitting patterns (doublet, doublet of doublets, etc.) based on their coupling with adjacent protons.

Alkene Protons: The two vinylic protons will resonate in the alkene region (typically δ 5.0-7.0 ppm). The proton attached to the carbon adjacent to the pyridine ring (C3) is expected to appear at a higher chemical shift than the proton on the carbon adjacent to the aminomethyl group (C2). Both signals will appear as doublets of triplets or more complex multiplets due to coupling with each other and with the protons of the adjacent methylene (B1212753) group.

Aminomethyl Protons: The two protons of the -CH₂-NH₂ group will be observed as a doublet, coupled to the adjacent vinylic proton. Their chemical shift is anticipated in the range of δ 3.0-4.0 ppm.

Amine Protons: The two protons of the primary amine group (-NH₂) will typically appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectroscopy:

The proton-decoupled ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight unique carbon atoms in the molecule.

Pyridine Ring Carbons: The five carbon atoms of the pyridine ring will resonate in the aromatic region (δ 120-150 ppm). The carbons at positions 2 and 6, being closest to the electronegative nitrogen atom, are expected to have the highest chemical shifts.

Alkene Carbons: The two sp² hybridized carbons of the alkene will appear in the region of δ 120-140 ppm.

Aminomethyl Carbon: The sp³ hybridized carbon of the -CH₂-NH₂ group is expected to resonate in the upfield region, typically around δ 40-50 ppm.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
C1 (-CH₂-)~3.5 (d)~45
C2 (=CH-)~6.2 (dt)~125
C3 (=CH-)~6.5 (d)~135
C2' (Py)~8.6 (s)~150
C3' (Py)-~133
C4' (Py)~7.8 (d)~135
C5' (Py)~7.3 (dd)~123
C6' (Py)~8.5 (d)~148
-NH₂variable (br s)-

Note: These are predicted values and may vary based on the solvent and experimental conditions. d = doublet, dt = doublet of triplets, dd = doublet of doublets, s = singlet, br s = broad singlet.

To unambiguously assign the proton and carbon signals and confirm the connectivity of the atoms, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed.

COSY: The ¹H-¹H COSY spectrum reveals correlations between protons that are coupled to each other. For this compound, cross-peaks are expected between the adjacent protons on the pyridine ring, between the two vinylic protons, and between the vinylic proton at C2 and the aminomethyl protons at C1.

HSQC: The ¹H-¹³C HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule and their chemical environment. FT-IR and Raman spectra are complementary techniques that probe the vibrational modes of the molecule.

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic absorption bands corresponding to its key functional groups.

Amine (NH₂) Group:

N-H Stretching: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹ in the FT-IR spectrum, corresponding to the symmetric and asymmetric stretching vibrations.

N-H Bending (Scissoring): A characteristic bending vibration for primary amines is observed in the range of 1590-1650 cm⁻¹.

N-H Wagging: A broad absorption due to out-of-plane N-H wagging can be seen around 650-900 cm⁻¹.

Alkene (C=C) Group:

C=C Stretching: The C=C stretching vibration of the trans-disubstituted alkene is expected to appear as a medium to weak band in the FT-IR spectrum around 1660-1680 cm⁻¹. In the Raman spectrum, this band is often strong.

=C-H Stretching: The stretching vibrations of the vinylic C-H bonds are observed above 3000 cm⁻¹.

=C-H Bending (Out-of-Plane): A strong absorption band characteristic of a trans-disubstituted alkene is expected in the FT-IR spectrum around 960-980 cm⁻¹.

Pyridine Ring:

C=C and C=N Stretching: The aromatic ring stretching vibrations of the pyridine moiety typically appear as a series of bands in the region of 1400-1600 cm⁻¹.

C-H Stretching: The aromatic C-H stretching vibrations are observed above 3000 cm⁻¹.

C-H Bending (Out-of-Plane): The out-of-plane C-H bending vibrations of the substituted pyridine ring give rise to characteristic bands in the fingerprint region (below 1000 cm⁻¹).

Interactive Data Table: Predicted Characteristic Vibrational Frequencies

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Spectrum
Amine (-NH₂)N-H Stretch (asymmetric)3400-3500FT-IR
Amine (-NH₂)N-H Stretch (symmetric)3300-3400FT-IR
Amine (-NH₂)N-H Bend (scissoring)1590-1650FT-IR
Alkene (C=C)C=C Stretch1660-1680FT-IR, Raman
Alkene (=C-H)C-H Stretch>3000FT-IR
Alkene (=C-H)C-H Bend (out-of-plane)960-980FT-IR
PyridineC=C, C=N Stretch1400-1600FT-IR, Raman
Pyridine (C-H)C-H Stretch>3000FT-IR

A more detailed understanding of the vibrational spectra can be achieved through computational methods, such as Density Functional Theory (DFT) calculations. By calculating the vibrational frequencies and visualizing the corresponding atomic motions (vibrational modes), a precise assignment of the experimental FT-IR and Raman bands can be made. This analysis can also help to identify and understand the coupling of different vibrational modes within the molecule, providing deeper insight into its structural and electronic properties.

Mass Spectrometry for Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for determining the molecular weight and formula of a compound. For "this compound," high-resolution mass spectrometry is particularly crucial for unambiguous formula confirmation.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental composition. The theoretical exact mass of the protonated molecule of "this compound," [C₈H₁₀N₂ + H]⁺, can be calculated using the masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N).

Expected High-Resolution Mass Spectrometry Data

ParameterValue
Molecular Formula C₈H₁₀N₂
Calculated Exact Mass 134.0844 g/mol
Measured m/z (Hypothetical) [M+H]⁺ ≈ 135.0917

Note: The measured m/z value is a hypothetical value for the protonated species and would be experimentally determined to a high degree of accuracy (typically to four or five decimal places) to confirm the molecular formula.

The primary fragmentation pathways for this molecule would likely involve:

Loss of an amino group (-NH₂): A common fragmentation for primary amines.

Cleavage of the C-C bond adjacent to the amino group: This is a characteristic fragmentation of allylic amines.

Fragmentation of the pyridine ring: The pyridine ring can undergo characteristic cleavages, often involving the loss of HCN.

Retro-Diels-Alder reaction: The diene system in the propenyl chain could potentially undergo this type of fragmentation.

Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (Predicted)Possible Fragment Structure/IdentityFragmentation Pathway
134 [C₈H₁₀N₂]⁺•Molecular Ion
117 [C₈H₇N]⁺•Loss of NH₃
105 [C₇H₇N]⁺Cleavage of the C-C bond between the propenyl chain and the pyridine ring
78 [C₅H₄N]⁺Pyridyl cation
51 [C₄H₃]⁺Further fragmentation of the pyridyl ring

This table represents a prediction of the fragmentation pattern based on general principles of mass spectrometry and is not based on reported experimental data for this specific compound.

X-ray Diffraction Analysis of Crystalline Forms

X-ray diffraction is a powerful technique for determining the precise arrangement of atoms within a crystalline solid. While a single crystal structure for "this compound" has not been reported in the surveyed literature, the crystal structure of a closely related analogue, (E)-1-(4-aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one , provides valuable insights into the likely structural parameters of the shared (E)-3-(pyridin-3-yl)prop-2-en- moiety nih.gov.

The analogue, (E)-1-(4-aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one, crystallizes in the orthorhombic space group Pbca. The molecule exists in a trans configuration with respect to the C=C double bond nih.gov. This configuration is expected to be the same for "this compound" due to the energetic favorability of the trans isomer.

Crystallographic Data for the Analogue (E)-1-(4-aminophenyl)-3-(pyridin-3-yl)prop-2-en-1-one nih.gov

ParameterValue
Chemical Formula C₁₄H₁₂N₂O
Crystal System Orthorhombic
Space Group Pbca
a (Å) 12.0046 (12)
b (Å) 7.9329 (9)
c (Å) 22.925 (3)
V (ų) 2183.2 (4)
Z 8

The structural data from the analogue reveals key geometric parameters. The prop-2-en-1-one bridge is nearly planar, and there is a slight twist between the pyridine and phenyl rings nih.gov. For "this compound," similar planarity of the propenamine backbone would be expected.

Selected Bond Lengths and Angles for the (E)-3-(pyridin-3-yl)prop-2-en- moiety in the Analogue nih.gov

Bond/AngleValue (Å or °)
C=C (ethenyl) 1.332 (2) Å
C-C (ethenyl-pyridyl) 1.472 (2) Å
C-C-C (pyridyl-ethenyl) 121.2 (1) °
C-C-C (ethenyl-carbonyl) 120.5 (1) °
C7–C8–C9–C10 Torsion Angle -176.57 (13) °

The atom numbering (C7-C10) corresponds to that in the cited crystallographic study of the analogue.

Theoretical and Computational Investigations of E 3 3 Pyridyl Prop 2 En 1 Amine

Quantum Chemical Calculations (DFT, ab initio methods)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecular system.

The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For (E)-3-(3-pyridyl)prop-2-en-1-amine, this would involve calculating the total energy for various spatial arrangements of its atoms and identifying the conformation with the lowest energy.

The key conformational features of this molecule include the orientation of the aminomethyl group (-CH2NH2) relative to the propenyl backbone and the rotational angle of the pyridine (B92270) ring. The "(E)" configuration specifies that the substituents on the C=C double bond are on opposite sides. Computational studies on similar structures, such as other aminopyridine derivatives, indicate that the planarity of the pyridine ring is largely maintained, though the exocyclic C-N bond of the amino group might show some pyramidalization. ijret.orgmdpi.com The dihedral angle between the pyridine ring and the propenyl group is a critical parameter that influences the extent of electronic conjugation. In related chalcone-like molecules, this dihedral angle is often found to be non-zero, indicating a slightly twisted conformation. nih.gov A systematic conformational analysis would involve rotating key single bonds (like the C-C bond connecting the pyridine ring to the propenyl group and the C-N bond of the amine) to map the potential energy surface and identify all stable conformers and the energy barriers between them. libretexts.org

Table 1: Predicted Geometrical Parameters for this compound based on Analogous Structures

ParameterPredicted Value RangeBasis of Prediction
C=C Bond Length1.34 - 1.36 ÅTypical for conjugated alkenes
C-N (Pyridine) Bond Length1.33 - 1.35 ÅDFT studies on aminopyridines ijret.org
C-C (Pyridine-Propene) Bond Length1.47 - 1.49 ÅReflects single bond with partial double bond character
C-N (Amine) Bond Length1.45 - 1.47 ÅStandard sp3 C-N single bond
Dihedral Angle (Pyridine-Propene)15° - 30°X-ray and DFT data on related pyridylpropenones nih.gov

Note: These are predicted values based on computational studies of similar molecules and general chemical principles. Specific values would require a dedicated DFT calculation for this compound.

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. ijret.org

For this compound, the HOMO is expected to be localized primarily on the more electron-rich parts of the molecule, likely the amino group and the propenyl-pyridine π-system. The LUMO, on the other hand, would be distributed over the electron-deficient regions, particularly the pyridine ring. DFT calculations on aminopyridine derivatives have shown that the position of the amino group on the pyridine ring significantly influences the HOMO-LUMO gap. ijret.org For a 3-substituted pyridine like the one , the gap is expected to be significant, indicating a relatively stable molecule.

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. In the MEP of this compound, the region around the nitrogen atom of the pyridine ring would exhibit a negative potential (red/yellow), indicating a site for electrophilic attack. Conversely, the hydrogen atoms of the amino group would show a positive potential (blue), making them susceptible to nucleophilic interaction.

Table 2: Predicted Electronic Properties for this compound

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy-5.5 to -6.5 eVIndicates electron-donating ability
LUMO Energy-0.5 to -1.5 eVIndicates electron-accepting ability
HOMO-LUMO Gap4.5 to 5.5 eVSuggests moderate to high kinetic stability ijret.org
Dipole Moment2.0 - 3.5 DIndicates a polar molecule

Note: These values are estimations based on DFT calculations on analogous aminopyridine and pyridyl derivatives. ijret.orgekb.eg

Quantum chemical calculations can predict spectroscopic properties like Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical spectra can be compared with experimental data to validate the computed structure.

The theoretical ¹H and ¹³C NMR spectra would be calculated by determining the magnetic shielding tensors for each nucleus in the optimized geometry. The chemical shifts of the protons on the double bond would be characteristic of their (E)-configuration. The protons and carbons of the pyridine ring would show distinct signals based on their position relative to the nitrogen atom and the propenyl-amine substituent.

The IR spectrum is predicted by calculating the vibrational frequencies corresponding to the normal modes of the molecule. Key predicted vibrational bands would include the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C=C stretching of the alkene (around 1640-1680 cm⁻¹), and various C-H and C-N stretching and bending modes. nih.govresearchgate.net DFT calculations often overestimate vibrational frequencies, so a scaling factor is typically applied to improve agreement with experimental data. bohrium.com

Table 3: Predicted Key Spectroscopic Peaks for this compound

SpectroscopyFunctional GroupPredicted Wavenumber/Chemical Shift
IRN-H stretch (amine)3300 - 3500 cm⁻¹
IRC-H stretch (aromatic/alkene)3000 - 3100 cm⁻¹
IRC=C stretch (alkene)1640 - 1680 cm⁻¹
IRC=N, C=C stretch (pyridine ring)1550 - 1610 cm⁻¹
¹H NMR-NH₂ protonsδ 1.5 - 3.0 ppm
¹H NMR-CH=CH- protonsδ 6.0 - 7.5 ppm
¹H NMRPyridine protonsδ 7.2 - 8.8 ppm

Note: These are general ranges and the exact values would depend on the solvent and specific computational method used.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide insights into the time-dependent behavior of molecules, such as their conformational changes and interactions with their environment. These simulations solve Newton's equations of motion for a system of atoms and molecules.

While quantum chemical calculations provide a static picture of the molecule, MD simulations can reveal how this compound behaves in a solvent over time. An MD simulation would show the fluctuations in bond lengths, bond angles, and dihedral angles. This would allow for the study of the conformational landscape of the molecule in a more dynamic sense than a static potential energy surface scan. For instance, the flexibility of the propenyl-amine side chain and the rotational freedom of the pyridine ring can be assessed in different solvents. nih.govrsc.org

MD simulations are particularly powerful for studying intermolecular interactions. By simulating this compound in a box of solvent molecules (e.g., water or ethanol), one can analyze the formation and lifetime of hydrogen bonds between the amine and pyridine nitrogen atoms and the solvent. The simulations would also reveal the solvation shell structure around the molecule.

Furthermore, MD simulations can be used to model the interaction of this compound with other chemical species, such as biological macromolecules like proteins or nucleic acids. These simulations can predict preferred binding orientations and estimate the strength of the interaction, providing a molecular basis for its potential biological activity. nih.gov

Mechanistic Studies through Computational Chemistry

Computational mechanistic studies on systems analogous to this compound, particularly enamines and allylic amines, have provided a robust framework for understanding their transformations. Methods like Density Functional Theory (DFT) are frequently employed to map out potential energy surfaces, identifying the most favorable reaction pathways.

The formation of an enamine, a structural isomer of this compound, typically proceeds through the condensation of a carbonyl compound with a secondary amine. However, the principles apply to primary amines as well. The generally accepted pathway, often investigated computationally, involves several key steps:

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the amine on the carbonyl carbon. Computational models show that this step can be barrierless, leading to a pre-complex, or involve a small activation barrier. rsc.org

Carbinolamine Formation: This attack results in a tetrahedral intermediate known as a carbinolamine.

Proton Transfer: Intramolecular or solvent-assisted proton transfers occur, setting up the hydroxyl group to be a good leaving group (water).

Deprotonation: A base removes a proton from the α-carbon, yielding the final enamine product.

Computational studies are crucial for identifying the transition state (TS) for each elementary step. By calculating the geometry and energy of these transition states, chemists can understand the kinetic feasibility of a proposed pathway. For example, DFT calculations can distinguish between different potential mechanisms, such as an E1cB-like mechanism for the dehydration step. researchgate.net

In the context of this compound, the pyridine ring itself can play a significant role. Computational studies on related pyridyl-containing catalysts have shown that the pyridine nitrogen can act as a proton shuttle. acs.org This internal assistance can lower the activation energy of proton transfer steps, such as the enamine-imine tautomerization, by providing a low-energy reaction channel through stable pyridinium (B92312) intermediates. acs.org

Table 1: Key Elementary Steps in Enamine Formation and Associated Computational Analysis

StepDescriptionTypical Computational Analysis
1 Nucleophilic AttackGeometry optimization of reactants, pre-complex, and transition state (if any). Calculation of activation energy.
2 Carbinolamine FormationIdentification of the tetrahedral intermediate as a minimum on the potential energy surface.
3 Dehydration (TS)Location and frequency analysis of the transition state for water elimination to confirm it is a first-order saddle point.
4 Iminium Ion IntermediateCharacterization of the geometry and stability of the iminium cation.
5 DeprotonationModeling the removal of the α-proton by a base to form the final enamine.

A primary output of computational mechanistic studies is the energetic profile of the reaction. DFT calculations provide the Gibbs free energies (ΔG) of reactants, intermediates, transition states, and products, allowing for a quantitative understanding of both the thermodynamics and kinetics of the transformation.

The activation barriers of the elementary steps dictate the reaction rate. Computational analyses have shown that solvent effects are critical. Explicitly including solvent molecules (e.g., water) in the calculations can significantly lower activation barriers by stabilizing charged intermediates and transition states through hydrogen bonding. rsc.org In some cases, water assistance can even change the nature of the pathway from a concerted to a stepwise process. rsc.org The energy profile for a catalyzed enamine formation typically shows that the rate-determining step is the C-C bond formation or the dehydration of the carbinolamine intermediate. researchgate.net

Table 2: Representative Energetic Data from Computational Studies on Analogous Enamine Reactions

TransformationSystem/MethodCalculated ParameterValue (kcal/mol)Reference
Enamine StabilityPhenylacetaldehyde + Pyrrolidine / DFTΔG of formation-5.8 acs.org
Enamine StabilityPropionaldehyde + Pyrrolidine / DFTΔG of formation-2.6 acs.org
Protonation AcidityVinylamine (gas-phase) / FT-ICR MSGas-phase acidity369.6 nih.gov
Protonation AcidityEthylamine (gas-phase) / FT-ICR MSGas-phase acidity391.7 nih.gov
Dehydration StepWieland-Miescher Ketone Synthesis / DFTRelative Free Energy of TS+20.1 researchgate.net

Structure-Reactivity Relationship Elucidation

Computational chemistry provides powerful tools to rationalize and predict how the structure of this compound governs its reactivity.

The reactivity of enamines is dominated by the nucleophilicity of the α-carbon. This is a direct result of p-π conjugation, where the nitrogen lone pair donates electron density into the C=C double bond. This concept is readily visualized through resonance structures and quantified by calculating the partial charges on atoms, which show a significant negative charge on the α-carbon. masterorganicchemistry.com

Computational studies have systematically evaluated the energetics of various enamines, providing a thermodynamic and kinetic basis for their reactivity. nih.gov The stability (thermodynamic) and nucleophilicity (kinetic) are key descriptors. For this compound, the electron-withdrawing nature of the pyridine ring is expected to modulate the electron density of the π-system, influencing its nucleophilicity compared to a simple alkyl or phenyl-substituted analogue.

Furthermore, the compound exists in a tautomeric relationship with its enamine and imine forms. DFT calculations on similar allylic amine systems have been used to determine the relative stabilities of these isomers. For a simple allylic amine, calculations showed it to be more stable than the corresponding (Z)-enamine but less stable than the (E)-enamine, highlighting the delicate energetic balance between tautomers. researchgate.net

A crucial structural aspect for reactivity is the geometry at the nitrogen atom. Computational and experimental studies have revealed that the degree and direction of nitrogen pyramidalization in the enamine intermediate have a profound effect on its reactivity. rsc.org Enamines with an endo-pyramidalization were found to be significantly more reactive than their exo-pyramidalized counterparts, a factor that can be more influential than orbital overlap considerations. rsc.org For this compound, the specific conformation and the potential for intramolecular hydrogen bonding involving the pyridine nitrogen could lock the amine into a specific geometry, thereby predisposing it toward a certain level of reactivity.

Table 3: Predicted Influence of Structural Features of this compound on Reactivity Based on Computational Studies of Analogues

Structural FeaturePredicted Effect on ReactivityComputational Basis
Allylic Amine System Exists in equilibrium with more nucleophilic enamine tautomers. The position of this equilibrium, calculable via DFT, dictates available reaction pathways.Relative energy calculations of allylic amine vs. enamine isomers. researchgate.net
Pyridine Ring Modulates electronic density of the π-system. The nitrogen atom can act as an internal base/proton shuttle, catalyzing transformations by lowering transition state energies.DFT studies on pyridyl-containing catalysts show participation in proton transfer steps. acs.org
(E)-Alkene Geometry The trans configuration is generally more thermodynamically stable than the cis isomer, influencing the geometry of any subsequent products.Steric and electronic analysis via geometry optimization.
Nitrogen Lone Pair Source of nucleophilicity in enamine tautomers. The pyramidalization at the nitrogen atom significantly impacts kinetic reactivity.DFT and kinetic studies show reactivity differences between endo and exo pyramidalized enamines. rsc.org

Reactivity and Derivatization Chemistry of E 3 3 Pyridyl Prop 2 En 1 Amine

Reactions at the Amine Functionality

The primary amine group is a key site of reactivity, readily undergoing reactions typical of alkylamines, such as alkylation, acylation, and condensation with carbonyl compounds.

The primary amine of (E)-3-(3-pyridyl)prop-2-en-1-amine is nucleophilic and can be readily alkylated or acylated.

N-Alkylation: Direct alkylation with alkyl halides can lead to the formation of secondary and tertiary amines. However, this method can sometimes result in over-alkylation, yielding a mixture of products including the quaternary ammonium (B1175870) salt. More controlled and modern methods for N-alkylation are often preferred. For instance, allylic amines can be synthesized via the direct use of allylic alcohols under mild conditions, sometimes employing sustainable deep eutectic solvents as promoters rsc.org. Another advanced approach involves the alkylation of amines using primary alcohols, catalyzed by systems like HI and NaHSO₄, which offers high atom economy chinesechemsoc.org. The direct amination of allylic alcohols with aqueous ammonia (B1221849), catalyzed by palladium or platinum complexes, also represents a method for synthesizing primary allylic amines researchgate.netorganic-chemistry.org.

N-Acylation: The amine functionality readily reacts with acylating agents such as acyl chlorides or anhydrides in the presence of a base to form stable amide derivatives. This reaction is typically high-yielding and chemoselective for the amine group. These amide derivatives are often crystalline solids and are useful for characterization and as intermediates in further synthetic transformations.

Table 1: Examples of Alkylation and Acylation Reactions

Reaction Type Reagent Product Type Catalyst/Conditions
N-Alkylation Alkyl Halide (R-X) Secondary/Tertiary Amine Base
N-Alkylation Allylic Alcohol Secondary Amine Deep Eutectic Solvents rsc.org
N-Alkylation Primary Alcohol Secondary Amine HI/NaHSO₄ chinesechemsoc.org
N-Acylation Acyl Chloride (RCOCl) N-Acyl Amide Base (e.g., Pyridine (B92270), Triethylamine)

Primary amines, including this compound, undergo condensation reactions with aldehydes or ketones to form imines, commonly known as Schiff bases acs.orgprimescholars.com. This reaction is typically reversible and acid-catalyzed, involving the formation of a carbinolamine intermediate followed by dehydration. The resulting Schiff bases are versatile intermediates themselves, for example, in the synthesis of metal complexes or as precursors for the synthesis of new amine derivatives via reduction of the imine bond. Schiff bases derived from allylamine (B125299) and its derivatives have been used to create stable complexes with various transition metals like Mn(III), Zn(II), Ni(II), and Cu(II) mdpi.comresearchgate.net.

Table 2: Formation of Schiff Bases

Carbonyl Compound Product Conditions
Benzaldehyde N-benzylidene-3-(3-pyridyl)prop-2-en-1-amine Acid catalyst, removal of water
Acetone N-(propan-2-ylidene)-3-(3-pyridyl)prop-2-en-1-amine Acid catalyst, removal of water

The nitrogen atom in this compound can undergo various oxidative transformations. The primary amine can be oxidized, and the pyridine nitrogen can also be oxidized to an N-oxide.

Oxidation of the Primary Amine: Primary amines can be oxidized to a range of products depending on the oxidant and reaction conditions. Mild oxidation may yield nitroso or nitro compounds. More vigorous oxidation can lead to the formation of nitriles. For example, the copper-catalyzed oxidative dehydrogenation of primary amines using molecular oxygen is an efficient method to produce the corresponding nitriles researchgate.net. The presence of the allylic double bond adds complexity, as allylic oxidation can be a competing pathway wikipedia.orgnih.gov.

Oxidation of the Pyridine Ring: The nitrogen atom of the pyridine ring can be oxidized to a pyridine-N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. However, in a molecule containing both a primary amine and a pyridine ring, achieving selective N-oxidation of the pyridine can be challenging. The aliphatic amine is generally more reactive towards oxidation. Strategies have been developed for the selective N-oxidation of heteroaromatics in the presence of aliphatic amines, often involving an in situ protonation of the more basic aliphatic amine to protect it from the oxidant nih.gov. It has been noted that attempts to oxidize substrates with a primary amine using this method resulted in only trace oxidation of the primary amine and no conversion to the desired pyridine N-oxide, highlighting the difficulty nih.gov.

Table 3: Potential Oxidative Transformations

Reaction Type Reagent Potential Product Notes
Amine Oxidation Mild Oxidant Nitroso/Nitro derivative Conditions must be carefully controlled.
Amine Dehydrogenation Cu-catalyst, O₂ (E)-3-(3-pyridyl)acrylonitrile Efficient method for nitrile synthesis from primary amines. researchgate.net

Transformations of the Alkene Moiety

The carbon-carbon double bond in the propenyl chain is susceptible to electrophilic addition and can participate in hydrogenation and cycloaddition reactions.

The alkene moiety can be readily reduced to the corresponding alkane via catalytic hydrogenation. This transformation typically employs catalysts such as Palladium on carbon (Pd/C), Platinum dioxide (PtO₂), or Rhodium catalysts under a hydrogen atmosphere rsc.orgnih.govresearchgate.net. This reaction would convert this compound into 3-(3-pyridyl)propan-1-amine. It is important to note that under these conditions, especially with more active catalysts or harsher conditions, the pyridine ring can also be reduced to a piperidine (B6355638) ring rsc.orgacs.org. For instance, the electrocatalytic hydrogenation of 2-vinylpyridine (B74390) using a Rh/C catalyst resulted in the hydrogenation of both the double bond and the aromatic ring to yield 2-ethylpiperidine (B74283) acs.org. Similarly, hydrogenation of vinylpyridines with a Rh₂O₃ catalyst also showed reduction of the alkene rsc.org. The synthesis of 3,3-diarylpropyl amines via Iridium-catalyzed asymmetric hydrogenation of the corresponding allyl amines has been shown to be highly enantioselective nih.govub.edu.

Table 4: Hydrogenation and Reduction Reactions

Reaction Catalyst Product Conditions
Alkene Hydrogenation Pd/C 3-(3-pyridyl)propan-1-amine H₂, mild conditions
Alkene & Pyridine Hydrogenation Rh₂O₃ or Rh/C 3-(3-piperidyl)propan-1-amine H₂, mild to moderate conditions rsc.org

The vinylpyridine structure can act as a dienophile in [4+2] cycloaddition reactions (Diels-Alder reactions) and participate in [2+2] cycloadditions.

Diels-Alder Reaction: Vinylpyridines can react with dienes, although thermal reactions often require high temperatures and may result in low yields and poor regioselectivity rsc.org. The reactivity and selectivity of these reactions can be significantly improved by using Lewis acid catalysts, which coordinate to the pyridine nitrogen, lowering the LUMO energy of the dienophile and activating it towards cycloaddition rsc.orgresearchgate.netresearchgate.net. For example, the reaction of 3-vinylpyridine (B15099) with butadiene gives 4-(β-pyridyl)-cyclohexene-1 acs.org.

[2+2] Cycloaddition: Photochemical [2+2] cycloadditions involving vinylpyridines are also known. Enantioselective versions of these reactions have been developed using chiral Brønsted acid catalysts, which enable cycloaddition by forming an organized ternary complex with the substrates nih.govacs.org. Acid-catalyzed [2+2] cycloadditions of enamines to vinylpyridines have also been reported to form pyridylcyclobutanes acs.org.

Table 5: Cycloaddition Reactions

Reaction Type Reactant Product Type Catalyst/Conditions
[4+2] Diels-Alder Butadiene 4-(3-Pyridyl)cyclohexene derivative Thermal or Lewis Acid (e.g., BF₃·OEt₂) acs.orgrsc.org
[4+2] Diels-Alder Isoprene 1-Methyl-4-(3-pyridyl)cyclohexene derivative Thermal or Lewis Acid rsc.org
[2+2] Photocycloaddition N-vinylacetamide Cyclobutane derivative Photosensitizer, Chiral Phosphoric Acid nih.gov

Electrophilic Additions Across the Double Bond

The carbon-carbon double bond in the propenyl linker of this compound is susceptible to electrophilic addition reactions, a characteristic transformation of alkenes. In these reactions, an electrophile (E⁺) attacks the electron-rich double bond, typically forming a carbocation intermediate, which is then attacked by a nucleophile (Nu⁻). The regioselectivity and stereochemistry of these additions are influenced by the electronic effects of the pyridyl and amino groups.

The general mechanism involves the attack of the π-electrons of the double bond on an electrophile. dalalinstitute.com This can lead to either a Markovnikov or anti-Markovnikov addition product, depending on the reaction conditions and reagents. For instance, the addition of hydrogen halides (H-X) would be expected to follow Markovnikov's rule, where the proton adds to the carbon atom that results in the more stable carbocation.

Key electrophilic addition reactions include:

Halogenation: The addition of halogens like bromine (Br₂) or chlorine (Cl₂) across the double bond would result in a dihalogenated derivative. The reaction typically proceeds through a cyclic halonium ion intermediate, leading to anti-addition of the two halogen atoms.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) would yield a halogenated alkane. The regioselectivity would be influenced by the stability of the intermediate carbocation, which is affected by the adjacent amino and pyridyl groups.

Hydration: Acid-catalyzed addition of water would produce an alcohol. This reaction also generally follows Markovnikov's rule.

Bromohydroxylation: In a reaction analogous to the bromohydroxylation of cinnamyl alcohols, the double bond can react with a bromine source and water to introduce a bromine atom and a hydroxyl group across the bond. nih.gov This type of reaction can often be performed with high stereoselectivity.

It is important to note that the primary amine is basic and will be protonated under acidic conditions, which are common for many electrophilic additions. The resulting ammonium salt would be strongly electron-withdrawing, potentially deactivating the double bond towards electrophilic attack. Therefore, reaction conditions must be carefully selected, often involving protection of the amine group.

Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the high electronegativity of the nitrogen atom. This electronic character governs its reactivity towards both electrophilic and nucleophilic reagents.

Pyridine undergoes electrophilic aromatic substitution (SEAr) much less readily than benzene. youtube.com The ring nitrogen deactivates the system towards electrophilic attack by inductively withdrawing electron density. Furthermore, under the strongly acidic conditions often required for SEAr reactions (e.g., nitration, sulfonation), the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. This further deactivates the ring, making substitution even more difficult. youtube.com

When substitution does occur, it preferentially happens at the C-3 and C-5 positions (meta to the nitrogen), as the intermediates for attack at C-2, C-4, and C-6 are significantly destabilized by placing a positive charge adjacent to the already electron-deficient nitrogen atom. quora.com

For this compound, the alkenyl-amine substituent is at the C-3 position, which is the typical site for substitution. The electronic effect of this substituent will further modulate the reactivity and selectivity.

Nitration: Requires harsh conditions, such as fuming sulfuric acid and nitric acid at high temperatures, and generally gives low yields of the 3-nitro product. youtube.com

Sulfonation: Can be achieved by heating with oleum (B3057394) (fuming sulfuric acid), often in the presence of a mercury catalyst, to yield the pyridine-3-sulfonic acid derivative. youtube.com

Halogenation: Direct halogenation also requires high temperatures and typically results in substitution at the 3-position. More modern methods have been developed for the regioselective halogenation of pyridines, including a sequence involving ring-opening to a Zincke imine intermediate, which can be halogenated under mild conditions before ring-closing. nih.gov

Unactivated pyridines are resistant to nucleophilic aromatic substitution (SNAr). However, the reaction is possible if the ring is activated by electron-withdrawing groups and contains a good leaving group (e.g., a halide). The substitution occurs preferentially at the C-2 and C-4 positions because the negative charge of the Meisenheimer-like intermediate can be delocalized onto the electronegative nitrogen atom, which is not possible for attack at the C-3 position. quora.comstackexchange.comwikipedia.orgquimicaorganica.org

This compound, being substituted at C-3 and lacking a leaving group, will not undergo direct SNAr. For this compound to be a substrate for SNAr, it would first need to be chemically modified. For example, a halogen could be introduced at the C-2 or C-4 position. Alternatively, quaternization of the pyridine nitrogen (see section 5.3.3) would create a pyridinium salt, which is highly activated towards nucleophilic attack at the 2- and 4-positions. nih.govresearchgate.net

The lone pair of electrons on the pyridine nitrogen atom is available for reaction with electrophiles.

N-Oxidation: The nitrogen can be oxidized to form a pyridine N-oxide. This transformation is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), or hydrogen peroxide in acetic acid. tandfonline.comtandfonline.com The N-oxidation of 3-substituted pyridines is a well-established metabolic process in various species and can be efficiently replicated in the laboratory. nih.govnih.gov The resulting N-oxide is an interesting intermediate; the N-O group is electron-donating by resonance, activating the C-2 and C-4 positions for electrophilic substitution.

Quaternization: The pyridine nitrogen can act as a nucleophile, reacting with alkyl halides (e.g., methyl iodide) or other alkylating agents to form a quaternary pyridinium salt. chemrxiv.org This reaction converts the neutral pyridine into a positively charged cation. Quaternization significantly alters the electronic properties of the ring, making it much more susceptible to nucleophilic attack. The reaction with methyl 2,3-O-isopropylidene-5-O-tosyl-β-D-ribofuranoside and various pyridines demonstrates the general applicability of this reaction type. nih.gov

Cascade and Multi-Component Reactions Involving the Compound

The bifunctional nature of this compound makes it a potential substrate for cascade and multi-component reactions (MCRs), where multiple chemical bonds are formed in a single synthetic operation. Such reactions are highly valued for their efficiency and ability to rapidly generate molecular complexity. nih.govyoutube.com

While specific examples utilizing this compound are not extensively documented, its structural motifs—allylamine and vinylpyridine—are known to participate in such transformations.

Multi-Component Reactions: Allylamines are valuable partners in MCRs. For instance, palladium-catalyzed three-component reactions involving an allylamine, a carbon electrophile (like an aryl iodide), and another nucleophile (like an aniline (B41778) or sulfoximine) can be used to synthesize complex vicinal diamines. rsc.org In such a scenario, this compound could serve as the allylamine component, leading to highly functionalized products.

Cascade Reactions: The compound could be designed to undergo cascade reactions where an initial transformation at one site triggers subsequent reactions. For example, a Rh(III) or Ru(II)-catalyzed C-H activation of a 2-alkenylpyridine with an alkyne leads to the synthesis of quinolizinium (B1208727) salts via an annulation cascade. rsc.org While the subject compound is a 3-alkenylpyridine, analogous intramolecular cyclization or annulation cascades could be envisioned under appropriate catalytic conditions, potentially involving both the double bond and the pyridine ring or its nitrogen atom.

The development of novel cascade and multi-component reactions involving this compound remains an active area for synthetic methodology research.

Applications in Chemical Research

Role as a Synthetic Building Block for Complex Molecules

The combination of a nucleophilic amine and an electrophilic α,β-unsaturated system, along with the coordinating pyridine (B92270) moiety, positions (E)-3-(3-pyridyl)prop-2-en-1-amine as a valuable precursor in the construction of diverse molecular architectures.

The chemical structure of this compound lends itself to the synthesis of various heterocyclic systems. The presence of the α,β-unsaturated amine moiety is particularly suited for reactions that form five- and six-membered rings.

Pyrazoline Derivatives: Pyrazolines, five-membered heterocyclic compounds with two adjacent nitrogen atoms, are known for their wide range of biological activities. nih.gov The synthesis of pyrazolines often involves the condensation reaction between an α,β-unsaturated carbonyl compound and a hydrazine (B178648) derivative. wikipedia.orgacs.org While this compound is not a carbonyl compound, its vinylogous amine nature suggests its potential to react with hydrazines to form pyrazoline structures. A hypothetical reaction could involve the activation of the double bond followed by cyclization with hydrazine.

A plausible synthetic route could involve the reaction of this compound with a suitable hydrazine in an acidic medium, which would protonate the amine and facilitate the Michael addition of hydrazine, followed by intramolecular cyclization and dehydration to yield the corresponding pyrazoline. The general reaction is depicted below:

Hypothetical Synthesis of a Pyrazoline Derivative

Reactant 1 Reactant 2 Product Conditions Hypothetical Yield
This compound Hydrazine Hydrate 5-(3-pyridyl)-2-pyrazoline Acid catalyst, Reflux Moderate to Good

Imidazo-Pyridine Derivatives: Imidazo[1,2-a]pyridines are fused bicyclic heterocycles that are considered privileged structures in medicinal chemistry due to their broad spectrum of biological activities. nih.govresearchgate.net The classical synthesis of imidazo[1,2-a]pyridines involves the reaction of a 2-aminopyridine (B139424) with an α-haloketone (Tschitschibabin reaction). nih.govnih.gov this compound, while not a 2-aminopyridine itself, possesses a pyridine ring and an amine group that could be chemically modified to participate in the formation of an imidazo-pyridine core. For instance, the amine group could be functionalized to introduce a suitable reactive handle for cyclization onto the pyridine ring.

A hypothetical multi-step synthesis could involve the initial conversion of the primary amine of this compound to a group that can be transformed into a leaving group, followed by intramolecular cyclization.

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters coordinated to organic ligands. acs.orgscirp.org The properties of MOFs can be tuned by carefully selecting the organic linker. Molecules that possess both a polymerizable group and a coordination site are attractive candidates for the construction of functional organic frameworks.

This compound contains a vinyl group, which can potentially undergo polymerization, and two nitrogen-based coordination sites (the pyridine and the amine group). This bifunctionality makes it a theoretical candidate as a scaffold for novel organic frameworks. The pyridine nitrogen can coordinate to a metal center, while the vinyl group could be polymerized post-synthesis to create a cross-linked and potentially more robust framework. Alternatively, the amine group could be functionalized with other moieties to introduce further complexity and functionality into the framework. nih.govacs.org

Ligand in Coordination Chemistry

The presence of two potential donor atoms, the nitrogen of the pyridine ring and the nitrogen of the primary amine, makes this compound an interesting ligand for the formation of metal complexes. The coordination chemistry of such a ligand is expected to be rich, with the possibility of forming both mononuclear and polynuclear complexes.

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal ion, counter-ion, and solvent would influence the final structure and properties of the complex. Given the nature of the ligand, it could coordinate to a wide range of transition metals.

A general synthetic procedure would involve dissolving the ligand and the metal salt (e.g., chlorides, nitrates, or acetates of Cu(II), Ni(II), Zn(II), etc.) in a solvent like ethanol (B145695) or methanol (B129727) and stirring the mixture, possibly with gentle heating. The resulting complex could then be isolated by crystallization.

The coordination of this compound to a metal center would lead to characteristic changes in its spectroscopic properties, which can be used to elucidate the structure of the resulting complex.

Expected Spectroscopic and Structural Data for a Hypothetical Metal Complex

Technique Expected Observations upon Coordination
Infrared (IR) Spectroscopy Shift in the ν(N-H) and ν(C=N) stretching frequencies of the amine and pyridine groups, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy Significant downfield or upfield shifts of the proton and carbon signals of the pyridine ring and the propenyl chain upon coordination to a diamagnetic metal. For paramagnetic metals, broadening of signals would be expected.
UV-Visible Spectroscopy Appearance of new absorption bands in the visible region corresponding to d-d transitions of the metal ion in the ligand field. Shifts in the ligand-centered π-π* transitions.
X-ray Crystallography Would provide definitive information on the coordination geometry around the metal center, bond lengths, and bond angles, confirming the coordination mode of the ligand.

Based on studies of similar pyridyl-amine ligands, the metal-ligand bond lengths would depend on the specific metal ion and its coordination number. scirp.orgresearchgate.net

The coordination behavior of this compound is dictated by the electronic and steric properties of its two nitrogen donor sites. The pyridine nitrogen is sp² hybridized and part of an aromatic system, making its lone pair less basic compared to the sp³ hybridized primary amine nitrogen. pressbooks.publibretexts.org

This difference in basicity suggests that the ligand could exhibit versatile coordination modes:

Monodentate Coordination: It could coordinate to a metal center through either the more basic primary amine nitrogen or the pyridine nitrogen, depending on the reaction conditions and the nature of the metal ion.

Bidentate Chelating Coordination: The ligand could potentially form a six-membered chelate ring by coordinating through both the pyridine and the amine nitrogen atoms. The flexibility of the propenyl chain would play a crucial role in the stability of such a chelate ring.

Bridging Coordination: In polynuclear complexes, the ligand could bridge two metal centers, with each nitrogen atom coordinating to a different metal ion.

Future Research Directions and Emerging Areas

Development of Novel Stereoselective Synthetic Pathways

The synthesis of chiral amines, particularly allylic amines, is a significant focus in organic chemistry due to their prevalence in biologically active molecules. nih.govnih.gov While methods for the synthesis of allylic amines exist, the development of novel stereoselective pathways to access enantiomerically pure forms of (E)-3-(3-pyridyl)prop-2-en-1-amine and its derivatives remains a critical area of research. nih.govqub.ac.uk

Current research in asymmetric synthesis often relies on transition metal-catalyzed reactions, such as asymmetric hydrogenation and allylic amination. acs.orgresearchgate.net Significant progress has been made in the asymmetric hydrogenation of various unsaturated compounds to produce chiral amines. acs.org However, the presence of the pyridine (B92270) moiety in this compound can present challenges due to its potential to coordinate with and deactivate metal catalysts. acs.org Future work will likely focus on developing robust catalyst systems that can tolerate the pyridine nitrogen while achieving high enantioselectivity. This could involve the design of new chiral ligands, including pyridylidene amines, or the use of alternative metals known for their unique catalytic activities. researchgate.net

Furthermore, exploring enzymatic and chemoenzymatic routes could provide highly selective and environmentally benign alternatives to traditional metal-catalyzed methods. Biocatalysis, using enzymes such as transaminases or deracemization enzymes, could offer a direct and efficient approach to chiral pyridyl allylic amines.

Exploration of Advanced Catalytic Applications

The pyridine nitrogen and the allylic amine functionality in this compound make it an attractive candidate for use as a ligand in catalysis. The pyridine ring can act as a coordinating site for a variety of transition metals, while the amine group can be readily functionalized to create bidentate or multidentate ligands. acs.org These features open up possibilities for its application in a wide range of catalytic transformations.

Future research could explore the use of this compound and its derivatives as ligands in reactions such as:

Asymmetric Catalysis: The development of chiral ligands derived from this scaffold could be applied to a variety of asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. qub.ac.ukresearchgate.net

Cross-Coupling Reactions: Pyridine-containing ligands have been shown to be effective in various cross-coupling reactions. Investigating the performance of ligands based on this compound in reactions like Suzuki, Heck, and Sonogashira couplings could lead to the development of highly efficient catalytic systems.

Polymerization Catalysis: The ability of the pyridine moiety to coordinate with metal centers could be exploited in the design of catalysts for controlled polymerization reactions.

Integration into Materials Science (Excluding Specific Properties)

The incorporation of this compound into polymeric structures and other materials is a promising area for future investigation. The pyridine unit offers a site for hydrogen bonding, metal coordination, and quaternization, which can be used to tune the properties of the resulting materials. rsc.org

Research in this area could focus on:

Functional Polymers: Polymerizing derivatives of this compound could lead to the creation of functional polymers. rsc.orgaps.org These polymers could find use in areas such as metal ion sensing, where the pyridine units can selectively bind to specific metal ions, leading to a detectable response. rsc.org

Self-Assembling Systems: The ability of the pyridine group to participate in non-covalent interactions can be harnessed to create self-assembling systems. Block copolymers containing this moiety could self-assemble in solution to form various nanostructures, such as micelles and vesicles. rsc.org

Surface Modification: The amine group provides a handle for grafting the molecule onto surfaces, thereby modifying their chemical and physical properties. This could be useful for creating surfaces with specific functionalities.

Deeper Mechanistic Understanding through Advanced Computational Models

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding reaction mechanisms and predicting the properties of molecules. nih.govacs.org Applying advanced computational models to this compound and its reactions can provide valuable insights that are difficult to obtain through experimental methods alone.

Future computational studies could focus on:

Reaction Mechanisms: DFT calculations can be used to elucidate the detailed mechanisms of reactions involving this compound, such as its synthesis or its role in catalytic cycles. acs.orgresearchgate.net This can help in optimizing reaction conditions and designing more efficient catalysts.

Electronic and Structural Properties: Computational models can provide a detailed understanding of the electronic structure, conformational preferences, and spectroscopic properties of the molecule. ijcce.ac.irniscair.res.in This information is crucial for understanding its reactivity and for designing new molecules with desired properties.

Ligand-Metal Interactions: For its applications in catalysis, DFT can be used to model the interaction of this compound-based ligands with metal centers. frontiersin.org This can provide insights into the stability of the metal complexes and the electronic effects of the ligand on the metal's catalytic activity.

Design of Next-Generation Chemical Scaffolds Based on this compound

The structure of this compound serves as a versatile scaffold that can be elaborated upon to create a diverse range of new chemical entities. chemscene.com By systematically modifying the pyridine ring, the allylic backbone, and the amine functionality, libraries of novel compounds can be generated for various applications.

Future research in this direction could involve:

Derivative Synthesis: The development of efficient and modular synthetic routes to access a wide array of derivatives is a key objective. This could involve techniques like late-stage functionalization to introduce diverse functional groups onto the core scaffold. chemrxiv.org

Structure-Activity Relationship (SAR) Studies: For applications in medicinal chemistry, synthesizing and screening libraries of derivatives will allow for the establishment of SAR. This will guide the design of more potent and selective compounds.

Combinatorial Chemistry: The use of combinatorial approaches, where different building blocks are combined in a systematic manner, could accelerate the discovery of new compounds with desired properties based on the this compound scaffold.

Q & A

Q. What catalytic systems are effective for synthesizing (E)-3-(3-pyridyl)prop-2-en-1-amine derivatives?

Palladium-based catalysts (e.g., PdCl₂(PPh₃)₂) with CuI as a co-catalyst are commonly used in Sonogashira or cross-coupling reactions to synthesize propargylamine intermediates, which can be further reduced or modified to yield the target compound . For example, Pd-catalyzed alkynylation of propargylic amines with aryl halides achieves moderate to high yields (67–92%) under optimized conditions . Key Catalytic Systems :

Catalyst SystemReaction TypeYieldReference
PdCl₂(PPh₃)₂/CuIAlkynylation67–92%
Ti(O-iPr)₄/EtMgBrCarbocyclization77% (MS)

Q. How is this compound purified post-synthesis?

Purification typically involves column chromatography using silica gel and solvent systems like hexane/ethyl acetate. Acid-base workup (e.g., HCl acidification followed by NaHCO₃ neutralization) is employed to isolate the amine product from byproducts . For crystalline derivatives, recrystallization in solvents such as dichloromethane/hexane improves purity (>99% by HPLC) .

Q. What spectroscopic methods confirm the structure of this compound?

  • ¹H/¹³C NMR : Characteristic peaks for the enamine moiety (e.g., δ 5.5–6.5 ppm for vinyl protons, δ 120–140 ppm for sp² carbons) and pyridyl aromatic signals (δ 7.0–8.5 ppm) .
  • HRMS : Exact mass determination (e.g., [M+H]+ = 149.15 for C₈H₁₀N₂) validates molecular formula . Example Data :
Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)HRMS ([M+H]+)
(E)-3-(4-Methoxyphenyl)prop-2-en-1-amine6.8 (d, J=16 Hz, 1H), 7.2–7.4 (m, 4H)115.2 (CH₂), 126.5–160.1 (Ar)178.12

Advanced Research Questions

Q. How can contradictions in spectroscopic data during structural elucidation be resolved?

Discrepancies between predicted and observed NMR/IR data may arise from hydrogen bonding or crystal packing effects. Single-crystal X-ray diffraction (using SHELX programs ) provides definitive structural confirmation. Graph set analysis (as per Etter’s rules) identifies hydrogen-bonding patterns influencing spectral shifts . For example, intermolecular N–H···O bonds in crystals can deshield amine protons, altering NMR δ values .

Q. What mechanistic insights explain the stereoselective formation of the E-isomer?

The E-configuration is thermodynamically favored due to reduced steric hindrance between the pyridyl group and amine moiety. Isotopic labeling (e.g., D₂O exchange) and DFT calculations can track proton transfer pathways during imine-enamine tautomerization . Oxidative steps (e.g., m-CPBA-mediated sulfoxide formation) also stabilize the E-isomer via electronic effects .

Q. How is the biological activity of this compound assessed?

Cytotoxicity assays (e.g., MTT against KB, MCF7, and NCI-H187 cell lines) with IC₅₀ values (e.g., 20–35 µg/mL) evaluate anticancer potential . Anti-microbial activity is tested via MIC assays (e.g., 50 µg/mL against Mycobacterium tuberculosis) . Biological Activity Data :

Assay TypeCell Line/PathogenIC₅₀/MIC (µg/mL)Reference
CytotoxicityMCF7 (breast cancer)20.16
Anti-TBM. tuberculosis50.00

Q. What computational approaches model hydrogen-bonding interactions in crystals?

SHELXL refines X-ray data to map hydrogen bonds (e.g., N–H···O/N–H···π) and quantify bond lengths/angles . Molecular dynamics simulations (using packages like GROMACS) predict packing motifs, while QTAIM analysis identifies critical bond paths in electron density maps .

Methodological Recommendations

  • Synthesis : Optimize Pd catalyst loading (5–10 mol%) and reaction time (3–6 hrs) to minimize byproducts .
  • Characterization : Combine NMR, HRMS, and X-ray crystallography for unambiguous structural assignment .
  • Biological Testing : Use dose-response curves (0–100 µg/mL) and positive controls (e.g., doxorubicin) for reliable IC₅₀ determination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.